![molecular formula C9H19N B2380487 (2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine CAS No. 2248184-17-8](/img/structure/B2380487.png)
(2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine is a chemical compound that belongs to the class of amines. It is also known as DMCPA and has a molecular formula of C10H19N. This compound has been studied extensively due to its potential application in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of (2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine involves its binding to the sigma-1 receptor. This binding leads to the modulation of various physiological processes such as neurotransmission, calcium signaling, and protein folding. DMCPA has been found to have neuroprotective effects and can prevent neuronal cell death caused by oxidative stress.
Biochemical and Physiological Effects:
(2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. DMCPA has also been found to have antioxidant properties and can protect against oxidative stress-induced cell damage.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine in lab experiments include its high purity, ease of synthesis, and well-characterized mechanism of action. However, one limitation of using DMCPA is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of (2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its mechanism of action in more detail, particularly its interaction with the sigma-1 receptor. Additionally, future studies can focus on developing more cost-effective synthesis methods for DMCPA to increase its accessibility for lab experiments.
Conclusion:
In conclusion, (2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine is a chemical compound that has potential applications in the field of medicinal chemistry. Its high affinity for the sigma-1 receptor and its neuroprotective effects make it a promising therapeutic agent for various diseases. The ease of synthesis and well-characterized mechanism of action make it an attractive compound for lab experiments. Future studies can focus on further investigating its potential therapeutic applications and developing more cost-effective synthesis methods.
Synthesis Methods
The synthesis of (2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine involves the reaction of (3,3-Dimethylcyclobutyl)carbonyl chloride with (R)-1-amino-2-propanol in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields DMCPA as a white solid with a high purity.
Scientific Research Applications
(2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine has been studied for its potential application in the field of medicinal chemistry. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes. The sigma-1 receptor has been linked to various diseases such as Alzheimer's disease, Parkinson's disease, and depression. DMCPA has been studied as a potential therapeutic agent for these diseases.
properties
IUPAC Name |
(2R)-2-(3,3-dimethylcyclobutyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(6-10)8-4-9(2,3)5-8/h7-8H,4-6,10H2,1-3H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDZRLURHBYVFN-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(C1)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CC(C1)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.